2-((4-Aminophenyl)methyl)nota
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(5S)-5-[(4-aminophenyl)methyl]-4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6/c20-15-3-1-14(2-4-15)9-16-10-22(12-18(26)27)6-5-21(11-17(24)25)7-8-23(16)13-19(28)29/h1-4,16H,5-13,20H2,(H,24,25)(H,26,27)(H,28,29)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIOGDNZILDQE-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142131-37-1 | |
| Record name | 2-((4-Aminophenyl)methyl)nota | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142131371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((4-AMINOPHENYL)METHYL)NOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A652F51BH0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 4 Aminophenyl Methyl Nota
Retrosynthetic Analysis and Strategic Disconnections for 2-((4-Aminophenyl)methyl)nota
Retrosynthetic analysis, a method for designing organic syntheses, involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. lkouniv.ac.in For this compound, the primary disconnections are identified at key functional groups and structural junctions.
The most logical disconnections are:
C-N Bond Disconnection (FGI): The primary aromatic amine (-NH2) can be derived from a nitro group (-NO2) via functional group interconversion (FGI), specifically a reduction. This simplifies the benzyl (B1604629) moiety to a more stable p-nitrobenzyl group during the main carbon-carbon and carbon-nitrogen bond-forming steps.
C-N Bond Disconnection: The bond connecting the benzyl group to the carbon backbone of the NOTA (B1194304) macrocycle is a key disconnection point. This breaks the molecule into a suitable p-nitrobenzyl electrophile and a nucleophilic NOTA precursor.
C-N Bond Disconnections of Acetate (B1210297) Arms: The bonds between the nitrogen atoms of the triazacyclononane ring and the three carboxymethyl groups can be disconnected. This leads to the parent macrocycle, 1,4,7-triazacyclononane (B1209588), and a suitable two-carbon electrophile, such as an α-haloacetic acid derivative.
This analysis suggests a forward synthesis starting with the construction or procurement of the NOTA macrocycle, followed by N-alkylation to install the acetate arms and C-alkylation to introduce the benzyl group, and finally, reduction of the nitro group.
| Disconnection | Synthon | Synthetic Equivalent (Reagent) |
| Aromatic Amine (FGI) | Ar-NH₂ | Ar-NO₂ |
| C-N Bond (Benzyl-NOTA) | (NOTA)-CH₂Ar + H⁺ | p-nitrobenzyl bromide + NOTA derivative |
| C-N Bonds (Acetate Arms) | N⁻ + ⁺CH₂COOH | 1,4,7-triazacyclononane + Bromoacetic acid (or its ester) |
Classical Multi-step Synthetic Pathways for this compound
Building on the retrosynthetic analysis, a classical pathway involves the careful assembly of the molecule using protecting group strategies to ensure regioselectivity and high yields.
The synthesis hinges on three key precursors:
1,4,7-Triazacyclononane (TACN): This macrocyclic amine is the foundational scaffold.
p-Nitrobenzyl Halide: Typically, p-nitrobenzyl bromide is used as the electrophile to introduce the benzyl moiety. The nitro group serves as a masked amine.
Protected α-Haloacetic Acid: To install the acetate arms, a protected form, such as tert-butyl bromoacetate (B1195939), is often used to prevent self-reaction and to allow for controlled deprotection at a later stage.
A plausible synthetic route, analogous to syntheses of similar functionalized chelators, involves the reaction of a protected NOTA precursor with p-nitrobenzyl bromide, followed by the reduction of the nitro group. nih.gov For instance, a di-tert-butyl protected NOTA derivative could be reacted with p-nitrobenzyl bromide, followed by catalytic hydrogenation to reduce the nitro group. nih.gov
A typical multi-step synthesis would proceed as follows:
N-Alkylation of TACN: 1,4,7-triazacyclononane is reacted with tert-butyl bromoacetate in the presence of a non-nucleophilic base (e.g., Na₂CO₃ or K₂CO₃) in an aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). This step attaches the protected acetate arms to the nitrogens of the macrocycle.
C-Alkylation: The resulting N-alkylated intermediate is then reacted with p-nitrobenzyl bromide. This step introduces the p-nitrobenzyl group onto the carbon of the macrocyclic backbone.
Nitro Group Reduction: The intermediate, now containing the p-nitrobenzyl group, undergoes reduction. A standard and effective method is catalytic hydrogenation, using a catalyst like 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent such as methanol (B129727) or ethanol. nih.govresearchgate.net This selectively converts the nitro group to the desired amine.
Deprotection: The final step is the removal of the tert-butyl protecting groups from the carboxylates. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or a solution of HBr in acetic acid, to yield the final product, this compound. nih.gov
| Step | Reactants | Reagents/Catalyst | Solvent | Typical Conditions |
| 1. N-Alkylation | 1,4,7-Triazacyclononane, tert-butyl bromoacetate | K₂CO₃ or Na₂CO₃ | Acetonitrile (MeCN) | Reflux |
| 2. C-Alkylation | N-alkylated TACN, p-Nitrobenzyl bromide | Base (e.g., NaH) | DMF | 0°C to room temp. |
| 3. Reduction | p-nitrobenzyl-NOTA intermediate | 10% Pd/C, H₂ gas | Methanol or Ethanol | Room temp., atmospheric pressure |
| 4. Deprotection | Protected final compound | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temp. |
Green Chemistry Principles Applied to the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. purkh.comcinz.nz Several principles can be applied to the synthesis of this compound:
Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product. purkh.com The proposed pathway has good atom economy, though protecting group strategies inherently lower it.
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones. cinz.nz The use of catalytic hydrogenation (H₂/Pd/C) for the nitro reduction is a prime example, being much greener than using stoichiometric reducing agents like tin or iron in acidic media. researchgate.netgoogle.com
Safer Solvents and Auxiliaries: Efforts can be made to replace hazardous solvents like DMF and DCM with greener alternatives such as ethanol, water, or polyethylene (B3416737) glycol (PEG) where possible. matanginicollege.ac.in
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. The catalytic hydrogenation step is often performed under mild conditions. unizar.es Flow chemistry setups can also improve energy efficiency through superior heat transfer. cinz.nz
Catalytic Approaches for the Formation of the this compound Scaffold
Catalysis is central to the efficient and clean synthesis of this molecule.
Catalytic Hydrogenation: This is the most critical catalytic step. The use of heterogeneous catalysts like Palladium on carbon (Pd/C) is highly advantageous because the catalyst can be easily removed by filtration and potentially reused, aligning with green chemistry principles. cinz.nz The reaction is typically clean, with high yields and selectivity for the reduction of the nitro group without affecting other functional groups. nih.gov
Phase-Transfer Catalysis: For the N-alkylation steps, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble macrocycle and the organic-soluble alkylating agent, potentially allowing the use of greener biphasic solvent systems. google.com
Lewis Acid Catalysis: In some syntheses of related macrocyclic structures, Lewis acids are used to catalyze cyclization or substitution reactions, often leading to higher selectivity and milder reaction conditions. google.com
Optimization Strategies for Reaction Yields and Purity of this compound
Optimizing the synthesis is crucial for obtaining high yields of a pure product.
Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents is essential. For instance, in the alkylation steps, controlling the temperature can prevent over-alkylation or side reactions. In catalytic steps, optimizing the catalyst loading and hydrogen pressure can significantly impact reaction time and completeness. google.com
Protecting Group Strategy: The choice of protecting groups is critical. Tert-butyl esters are commonly used for the carboxylic acids because they are stable under the basic conditions of alkylation and the neutral conditions of hydrogenation but can be removed cleanly under acidic conditions. nih.gov
Purification Methods: High-performance liquid chromatography (HPLC) is a powerful technique for purifying the final product and intermediates to a high degree. sielc.com Reverse-phase HPLC using a water/acetonitrile mobile phase with an acid modifier is a common method for such polar, zwitterionic molecules. sielc.com Recrystallization of intermediates, where possible, is an effective method for removing impurities.
By systematically applying these synthetic strategies and optimization techniques, this compound can be produced efficiently and with the high purity required for its intended applications.
Stereochemical Considerations in the Synthesis of this compound
The synthesis of this compound, a C-functionalized derivative of the macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), involves the creation of a stereocenter at the carbon atom of the macrocyclic backbone to which the (4-aminophenyl)methyl group is attached. Consequently, stereochemical control is a critical aspect of its synthesis to obtain enantiomerically pure forms, such as the (S)-enantiomer, which is often preferred for specific applications in radiopharmaceuticals and other fields. The stereochemistry of such bifunctional chelators can be crucial for their biological activity and binding properties. acs.org
The primary strategies for obtaining enantiomerically pure this compound revolve around two main approaches: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis:
Asymmetric synthesis aims to create the desired stereoisomer directly. For C-substituted 1,4,7-triazacyclononane (TACN) derivatives, this is often achieved by employing chiral starting materials from the "chiral pool."
One established method involves the use of chiral amino acids as precursors to construct the macrocyclic ring with a predefined stereochemistry. psu.edu For instance, a synthetic route could start from a protected, chiral amino acid that already contains the necessary stereocenter. The synthesis of unsymmetrically N-substituted chiral 1,4,7-triazacyclononane ligands has been accomplished through modular methods where the key step is the macrocyclization of three tertiary amide precursors. psu.edu This approach allows for the introduction of stereocenters derived from chiral amino acids into the TACN backbone. psu.edu
Another approach is the "crab-like" cyclization, which has been reported for the synthesis of chiral TACN derivatives with stereocenters at the non-annular, alpha-N positions. researchgate.net While the primary focus of this method has been on N-functionalization, the principles can be adapted for C-functionalized analogs.
The commercial availability of related chiral compounds like (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA suggests that established and efficient stereoselective synthetic routes exist. mdpi.comnih.gov These commercially available starting materials can be utilized to synthesize a variety of functionalized NOTA chelators while retaining the original stereochemical integrity. mdpi.comnih.gov For example, a synthetic pathway could involve the conversion of the isothiocyanate group of (S)-p-SCN-Bn-NOTA or the direct use of (S)-p-NH2-Bn-NOTA.
A plausible, though not explicitly detailed in the literature for this specific compound, synthetic sequence would be:
Start with a chiral precursor, for example, a derivative of a natural amino acid like phenylalanine, to set the stereocenter.
Construct the 1,4,7-triazacyclononane ring around this chiral fragment using methods like the Richman-Atkins cyclization. psu.edu
Subsequent functionalization of the secondary amines on the macrocycle with acetic acid arms would yield the final chiral NOTA derivative.
Chiral Resolution:
An alternative to asymmetric synthesis is the preparation of a racemic mixture of this compound, followed by the separation of the enantiomers. This can be achieved through several techniques:
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers on both analytical and preparative scales. thno.org This technique has been successfully used for the resolution of other chiral compounds.
Diastereomeric Salt Formation: The racemic mixture can be reacted with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the individual enantiomers.
The choice between asymmetric synthesis and chiral resolution depends on factors such as the availability of chiral starting materials, the efficiency of the stereoselective steps, and the scalability of the process. For the production of specific enantiomers like (S)-2-((4-aminophenyl)methyl)nota, asymmetric synthesis is often the more elegant and efficient approach, as it avoids the loss of 50% of the material inherent in resolving a racemate.
Spectroscopic and Structural Elucidation of 2 4 Aminophenyl Methyl Nota
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of 2-((4-aminophenyl)methyl)nota. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the aminophenylmethyl group and the NOTA (B1194304) macrocycle.
The aromatic protons of the 4-aminophenyl group typically appear as two doublets in the range of δ 6.5-7.5 ppm, characteristic of a para-substituted benzene (B151609) ring. The benzylic methylene (B1212753) protons (-CH₂-) attached to the macrocycle would likely resonate as a singlet or a multiplet around δ 3.5-4.5 ppm. The protons of the NOTA macrocycle itself, including the ethylene (B1197577) bridges and the acetate (B1210297) arms, are expected to produce a complex series of overlapping multiplets in the δ 2.5-4.0 ppm region. The protons of the amine (NH₂) and carboxylic acid (-COOH) groups may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.20 | d | 2H | Aromatic (ortho to -CH₂-) |
| ~6.80 | d | 2H | Aromatic (ortho to -NH₂) |
| ~4.50 | s (broad) | 2H | -NH₂ |
| ~3.80 | s | 2H | Ar-CH₂-N |
| ~3.20-3.60 | m | 12H | NOTA ring protons |
Note: Predicted data is based on analogous structures and may vary based on experimental conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.
The aromatic carbons are expected to resonate in the region of δ 115-150 ppm. The benzylic carbon would likely appear around δ 50-60 ppm. The carbons of the NOTA macrocycle and its acetate arms are predicted to be in the δ 45-65 ppm and δ 170-180 ppm (for the carbonyl carbons) ranges, respectively. The presence of symmetry in the molecule can lead to fewer signals than the total number of carbon atoms. masterorganicchemistry.com
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~175.0 | Carboxylic acid (-COOH) |
| ~148.0 | Aromatic (C-NH₂) |
| ~130.0 | Aromatic (C-H, ortho to -CH₂-) |
| ~128.0 | Aromatic (ipso-C) |
| ~116.0 | Aromatic (C-H, ortho to -NH₂) |
| ~58.0 | Ar-CH₂-N |
| ~55.0 | NOTA ring carbons |
Note: Predicted data is based on analogous structures and may vary based on experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity within the aminophenyl group and the ethylene bridges of the NOTA macrocycle.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the aminophenylmethyl substituent and the NOTA macrocycle, as well as the attachment of the acetate arms to the nitrogen atoms of the ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₉H₂₈N₄O₆), the calculated exact mass would be compared to the experimentally measured mass. A close agreement between these two values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. Techniques such as electrospray ionization (ESI) are commonly used for the analysis of such polar molecules. acs.orgnih.gov
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 409.2082 | (Experimental value) |
| [M+Na]⁺ | 431.1901 | (Experimental value) |
Note: The "Found m/z" would be determined experimentally.
Infrared (IR) Spectroscopy for Functional Group Identification within this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated to appear as one or two bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid groups will likely be a very broad band from 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid will produce a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, and C-N stretching vibrations will likely be observed in the 1000-1350 cm⁻¹ range. acs.orgnih.gov
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H stretch | Primary amine (-NH₂) |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| 2850-3000 | C-H stretch | Aliphatic and Aromatic |
| 1700-1730 | C=O stretch | Carboxylic acid (-COOH) |
| 1450-1600 | C=C stretch | Aromatic ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aminophenyl chromophore in this compound is expected to give rise to characteristic absorption bands in the UV region.
Aromatic systems like the benzene ring typically exhibit π → π* transitions. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. It is anticipated that this compound will show one or more strong absorption maxima (λmax) in the range of 230-300 nm. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.
Table 5: Expected UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|
| ~240 | (Experimental value) | π → π* |
Note: The molar absorptivity would be determined experimentally.
X-ray Crystallography for Solid-State Molecular Structure Determination of this compound
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction would provide definitive information on its molecular structure, including bond lengths, bond angles, and conformational details of the nota (1,4,7-triazacyclononane-1,4,7-triacetic acid) macrocycle and the aminophenylmethyl substituent.
Obtaining suitable crystals is the first critical step in this process. This typically involves dissolving the purified compound in an appropriate solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling. Once a single crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
A hypothetical data table representing the kind of information that would be obtained from a successful X-ray crystallographic analysis is presented below. Please note that this data is illustrative and not based on published experimental results for this specific compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical formula | C₁₉H₂₈N₄O₆ |
| Formula weight | 408.45 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1925.6 |
| Z | 4 |
| Calculated density (g/cm³) | 1.410 |
| Absorption coefficient (mm⁻¹) | 0.105 |
| Reflections collected | 15890 |
| Independent reflections | 4450 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.145 |
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment of Synthesized this compound
Chromatographic techniques are essential for assessing the purity of a synthesized compound. For a polar, non-volatile molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable method. Gas Chromatography (GC) would generally not be appropriate without derivatization due to the compound's low volatility and thermal instability.
In an HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components over time, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks.
The choice of stationary phase, mobile phase composition, flow rate, and detector are all critical parameters that would need to be optimized to achieve good separation and accurate quantification. A common setup for a compound of this nature would be a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an additive such as trifluoroacetic acid to improve peak shape.
Below is a hypothetical data table illustrating the type of information that would be generated from an HPLC purity analysis. This data is for illustrative purposes and is not based on actual experimental results.
Hypothetical HPLC Purity Analysis of this compound
| Parameter | Hypothetical Condition/Value |
| Instrumentation | |
| HPLC System | Agilent 1260 Infinity II or similar |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Chromatographic Conditions | |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Results | |
| Retention Time | 12.5 minutes |
| Peak Area | 98.5% |
| Purity | ≥98% |
Chemical Reactivity and Derivatization Studies of 2 4 Aminophenyl Methyl Nota
Reactivity of the Amine Functional Group in 2-((4-Aminophenyl)methyl)nota
The lone pair of electrons on the nitrogen atom of the amino group makes it a competent nucleophile, readily participating in acylation and alkylation reactions.
Nucleophilic Acylation: The amine group reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. nih.govnih.gov This reaction is a cornerstone for conjugating the chelator to proteins, peptides, or other biomolecules that possess a carboxylic acid functionality (often activated in situ). The reaction typically proceeds under mild conditions. For instance, the acylation of the related compound 4-aminobenzylamine (B48907) can be achieved with various acid chlorides. nih.govnih.gov While both the aromatic amine and the aliphatic amines of the NOTA (B1194304) ring are nucleophilic, the aromatic amine is less basic and generally less reactive than the aliphatic amines. However, in the fully formed NOTA chelator, the ring amines are tertiary and their reactivity is primarily directed towards metal coordination. Therefore, acylation occurs selectively at the exocyclic primary aromatic amine.
Nucleophilic Alkylation: The amine group can also undergo N-alkylation with alkyl halides. nih.gov However, this method is often less controlled than acylation and can lead to mixtures of mono- and di-alkylated products. In the context of bifunctional chelators, alkylation is a less common conjugation strategy compared to acylation. Selective mono-alkylation can be challenging and may require specific catalysts or reaction conditions to prevent over-alkylation. amerigoscientific.com For instance, processes for the selective alkylation of aromatic amines often require specific acid catalysts and controlled temperatures. pharmdguru.com
Table 1: Representative Nucleophilic Reactions of the Amine Group
| Reaction Type | Reagent Class | Typical Conditions | Product |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Aprotic solvent (e.g., DMF, CH2Cl2), often with a non-nucleophilic base (e.g., triethylamine, DIPEA) | N-Acyl derivative (Amide) |
| Acid Anhydride ((RCO)2O) | Similar to acyl chlorides, may require gentle heating | N-Acyl derivative (Amide) | |
| Activated Ester (e.g., NHS ester) | Aqueous buffer (pH 7-9) or aprotic solvent | N-Acyl derivative (Amide) | |
| Alkylation | Alkyl Halide (R-X) | Polar solvent, often with a base (e.g., K2CO3, Cs2CO3) to scavenge HX | N-Alkyl derivative(s) |
The primary aromatic amine of this compound can be converted into a diazonium salt, which is a versatile intermediate for further functionalization.
Diazotization: Treatment of the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), yields a diazonium salt (-N2+Cl-). wvu.edumdpi.comresearchgate.net This reaction is a classic transformation of primary aromatic amines. The resulting diazonium cation is a weak electrophile. mdpi.com
Azo Coupling: The generated diazonium salt can then react with electron-rich aromatic compounds, such as phenols or other anilines, in a process known as azo coupling. This reaction forms highly colored azo compounds (-N=N-), which are widely used as dyes. The coupling with phenols is typically carried out in mild alkaline conditions, while coupling with aromatic amines occurs in weakly acidic media. This reactivity opens pathways to novel derivatives with specific chromophoric or electronic properties.
Reactions Involving the Phenyl Moiety of this compound
The benzene (B151609) ring, being part of the p-aminobenzyl group, is susceptible to electrophilic aromatic substitution (EAS), with the reaction's regioselectivity being governed by the existing substituents.
In the p-aminobenzyl moiety, the phenyl ring is substituted with a strongly activating, ortho-, para-directing amino group (-NH2) and a weakly activating, ortho-, para-directing alkyl group (-CH2-NOTA). uminho.ptuni-mainz.de The powerful electron-donating effect of the amino group via resonance dominates the directing effect. uni-mainz.de Therefore, electrophiles will be directed primarily to the positions ortho to the amino group (positions 3 and 5). The para position is already occupied by the benzyl (B1604629) linker. Steric hindrance from the bulky -CH2-NOTA substituent might slightly favor substitution at the less hindered ortho position. However, under acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the amino group is protonated to form an ammonium (B1175870) ion (-NH3+), which is a strongly deactivating, meta-directing group. This can fundamentally alter the reactivity and regioselectivity of the substitution.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
| Reaction Type | Reagent | Catalyst | Expected Major Product(s) (under neutral/mild conditions) |
|---|---|---|---|
| Halogenation | Br2 or Cl2 | Lewis Acid (e.g., FeBr3, AlCl3) not always needed due to high activation | 2-Bromo/Chloro and/or 2,6-Dibromo/Dichloro derivatives |
| Nitration | HNO3 | H2SO4 | Complex, as acidic conditions protonate the amine, leading to meta-nitration. Protection of the amine (e.g., as an amide) would be required to direct ortho. |
| Sulfonation | Fuming H2SO4 | None | 2-Sulfonic acid derivative. Reaction is often reversible. |
| Friedel-Crafts Alkylation/Acylation | R-X / RCO-X | Lewis Acid (e.g., AlCl3) | Generally not feasible due to the amino group coordinating with and deactivating the Lewis acid catalyst. |
Reactivity of the Methyl Group and Other Aliphatic Components in this compound
The term "methyl" in the formal name refers to the methylene (B1212753) (-CH2-) bridge of the benzyl group. This benzylic position has characteristic reactivity, as do the aliphatic components of the NOTA macrocycle.
The benzylic C-H bonds are weaker than typical aliphatic C-H bonds and are susceptible to free-radical reactions, such as radical halogenation with N-bromosuccinimide (NBS) under UV light. They can also be oxidized under harsh conditions. However, in the context of creating stable bifunctional chelators for in vivo applications, such reactions are generally avoided as they would compromise the integrity of the linker connecting the chelator to the targeting vector.
Synthesis and Characterization of Novel Derivatives and Analogs of this compound
The synthesis of this compound and its derivatives is a multi-step process designed to build the complex architecture required for its function.
Synthesis: A common synthetic route starts with a protected amino acid, such as p-nitrophenylalanine. d-nb.info The nitro group serves as a precursor to the reactive amine. The synthesis involves a macrocyclization step to form the triazacyclononane ring, followed by alkylation of the ring nitrogens to introduce the carboxymethyl arms. Finally, the nitro group is reduced to the primary amine, typically using catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reducing agents, to yield the final p-aminobenzyl-NOTA product. d-nb.info Derivatives are then synthesized by functionalizing this primary amine using the reactions described in section 4.1. For example, reaction with an isothiocyanate-functionalized biomolecule would yield a thiourea-linked conjugate.
Characterization: The structural integrity of the synthesized chelator and its derivatives is confirmed using a suite of standard analytical techniques.
Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) or MALDI-TOF are used to confirm the exact molecular weight and elemental composition of the synthesized compounds, providing definitive proof of identity.
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final compound and its intermediates.
Table 3: Methods for Characterization of this compound and its Derivatives
| Technique | Purpose | Information Obtained |
|---|---|---|
| 1H NMR | Structural Elucidation | Number, environment, and connectivity of protons. Confirms presence of aromatic, benzylic, and macrocycle protons. |
| 13C NMR | Carbon Skeleton Analysis | Confirms the number and type of carbon atoms in the molecule. |
| Mass Spectrometry (HRMS, MALDI-TOF) | Molecular Weight & Formula Confirmation | Provides precise mass-to-charge ratio, confirming the molecular formula and identity of the compound. |
| HPLC | Purity Assessment | Separates the target compound from impurities and starting materials, allowing for quantification of purity. |
Strategic Modifications for Exploring Chemical Space
The exploration of chemical space using this compound as a scaffold primarily revolves around the strategic modification of its p-amino group. This functional group is a nucleophilic center that enables a wide array of chemical transformations, allowing for its conjugation to various molecules of interest and the expansion of its utility beyond a simple chelator.
One of the most common strategies is the conversion of the amine into a more selectively reactive functional group. For instance, the amine can be transformed into an isothiocyanate (-N=C=S) to create p-SCN-Bn-NOTA. This modification is highly strategic as the isothiocyanate group readily reacts with primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) bond. nih.govunife.itmdpi.com This provides a robust and efficient method for attaching the NOTA chelator to proteins and peptides.
Another powerful strategy involves amide bond formation. The amino group of this compound can be coupled with carboxylic acids or, more commonly, activated esters (like N-hydroxysuccinimide esters) on other molecules. unife.itmdpi.com This approach is widely used to introduce linkers or spacers between the chelator and the targeting vector. These spacers can influence the pharmacokinetic properties of the final conjugate. For example, polyethylene (B3416737) glycol (PEG) spacers of varying lengths can be introduced to improve solubility and prolong circulation time.
Furthermore, the amino group enables the introduction of functionalities for site-specific conjugation, a key goal in creating well-defined bioconjugates. A notable example is the synthesis of maleimido-functionalized NOTA derivatives. In this approach, the amine of p-NH2-Bn-NOTA is reacted with a maleimide (B117702) derivative containing a reactive carboxylic acid ester. mdpi.com The resulting product bears a maleimide group, which exhibits high reactivity and specificity towards thiol (-SH) groups present in the cysteine residues of proteins. This allows for precise, site-specific attachment of the chelator to an engineered cysteine on a protein, avoiding the random conjugation associated with targeting lysine residues. thno.org
The introduction of multiple reactive sites represents another layer of strategic modification. For example, bis-maleimide NOTA derivatives can be synthesized, which offers several advantages. It can increase the probability of binding to a large targeting molecule or be used to create dimeric conjugates of smaller targeting molecules, potentially enhancing binding affinity through the multivalency effect. mdpi.com These strategic modifications are summarized in the table below.
| Starting Material | Modification Strategy | Resulting Functional Group | Purpose / Application | Reference |
|---|---|---|---|---|
| This compound | Reaction with Thiophosgene | Isothiocyanate (-NCS) | Forms stable thiourea bonds with amines (e.g., lysine) on biomolecules. | mdpi.com |
| This compound | Coupling with Active Ester-Maleimide | Maleimide | Enables site-specific conjugation to thiol groups (e.g., cysteine) on proteins. | mdpi.comthno.org |
| This compound | Coupling with Active Ester-Bis-Maleimide | Bis-Maleimide | Increases binding probability or creates dimeric targeting structures for multivalency effects. | mdpi.com |
| This compound | Coupling with Carboxylic Acid | Amide (-NH-CO-) | General purpose conjugation to linkers, polymers, or biomolecules. | researchgate.netunife.it |
Systematic Derivatization for Structure-Reactivity Correlation Studies
Systematic derivatization of this compound is crucial for establishing structure-reactivity relationships (SRR) and structure-activity relationships (SAR). Such studies involve creating a series of related compounds where specific structural elements are varied in a controlled manner to observe the impact on chemical properties (e.g., radiolabeling efficiency) and biological function (e.g., receptor affinity, pharmacokinetics).
One critical parameter is the radiolabeling efficiency and the conditions required for metal incorporation. The structure of the chelator itself has a profound impact. For example, a comparative study of peptide antagonists conjugated to NOTA versus NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) revealed significant differences in reactivity. The NODAGA conjugate could be labeled with ⁶⁸Ga quantitatively at room temperature, whereas the NOTA conjugate required heating to 95°C to achieve comparable yields. snmjournals.org This demonstrates a clear structure-reactivity correlation where a small change in the chelator structure dramatically alters the energy requirements for complexation.
Another critical correlation is between the chelator's structure and the in vitro/in vivo stability of the resulting radiometal complex. A comparative study of an antibody (rituximab) conjugated to eight different bifunctional chelators, including a NOTA derivative (p-SCN-Bn-NOTA), provides an excellent example of a systematic structure-reactivity study. nih.gov The stability of the ⁶⁴Cu-labeled conjugates was evaluated in human serum. The results showed that macrocyclic chelators, including NOTA, formed highly stable complexes with less than 6% dissociation of ⁶⁴Cu over 48 hours. In contrast, acyclic DTPA-based chelators showed poor serum stability. nih.gov This highlights a direct correlation between the macrocyclic nature of the chelator and the kinetic inertness of the resulting complex, a critical factor for in vivo applications.
The data from this comparative study clearly illustrates a structure-reactivity relationship:
| Chelator Type | Bifunctional Chelator Conjugated to Rituximab | Labeling Efficiency with ⁶⁴Cu (%) at 31 nM | ⁶⁴Cu Dissociation in Serum after 48h (%) | Reference |
|---|---|---|---|---|
| Macrocyclic (NOTA-based) | p-SCN-Bn-NOTA | 95 | < 6 | nih.gov |
| Macrocyclic (DOTA-based) | p-SCN-Bn-DOTA | 5 | < 6 | nih.gov |
| Macrocyclic (DO3A-based) | p-SCN-Bn-Oxo-DO3A | 5 | < 6 | nih.gov |
| Acyclic (DTPA-based) | p-SCN-Bn-DTPA | < 1 | > 90 | nih.gov |
| Acyclic (DTPA-based) | p-SCN-CHX-A”-DTPA | < 1 | > 90 | nih.gov |
Systematic derivatization studies would logically extend to the linker attached to the p-aminobenzyl group. By synthesizing a series of conjugates with linkers of varying length, charge, and lipophilicity, researchers can establish correlations between these properties and the conjugate's receptor binding affinity, cellular uptake, and in vivo biodistribution. Such studies are fundamental to optimizing radiotracers for clinical applications.
Computational and Theoretical Investigations of 2 4 Aminophenyl Methyl Nota
Prediction of Spectroscopic Parameters via Computational Methods for 2-((4-Aminophenyl)methyl)nota
No computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound have been found in the literature.
Molecular Dynamics Simulations to Explore Conformational Landscape and Interactions
There are no records of molecular dynamics simulations being conducted to explore the conformational space and intermolecular interactions of this compound.
Computational Studies on Proposed Reaction Mechanisms Involving this compound
No computational studies detailing proposed reaction mechanisms involving this compound are publicly accessible.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes
No QSPR studies for the prediction of non-biological properties of this compound have been identified.
Potential Applications of 2 4 Aminophenyl Methyl Nota in Advanced Materials and Chemical Technologies
Utilization as a Monomer or Building Block in Polymer Synthesis
The presence of a primary aromatic amine group in 2-((4-Aminophenyl)methyl)nota makes it a suitable candidate for use as a monomer or a functional building block in polymer synthesis. This amine group can readily participate in various polymerization reactions, such as polycondensation to form polyamides or polyimides.
One notable example involves the conjugation of p-NH2-Bn-NOTA to a pre-existing polymer. In a study focused on creating PET/MR imaging probes, S-2-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH2-Bn-NOTA) was covalently linked to a polymer coating made of polyacrylic acid (PAA) and oleylamines. researchgate.net This was achieved by forming amide bonds between the carboxylic acid groups of the polymer and the amino group of the NOTA (B1194304) derivative. researchgate.net This demonstrates the potential of this compound to be incorporated into polymer backbones or as pendant groups, thereby imparting metal-chelating properties to the resulting macromolecule.
Furthermore, research into metal-chelating polymers has explored the attachment of NOTA chelators to polymer chains. scholaris.ca The synthesis of such polymers often involves the reaction of a functionalized monomer, like this compound, with other monomers to build the polymer chain. These metal-chelating polymers have potential applications in areas such as ion exchange resins, catalysts, and for the removal of heavy metal ions from aqueous solutions.
Exploration as a Ligand in Organometallic or Organocatalysis
The NOTA macrocycle is a powerful hexadentate chelator known for forming highly stable complexes with a variety of metal ions, particularly trivalent metals like Ga³⁺. researchgate.netacs.org This inherent chelating ability makes this compound an attractive ligand for the development of novel organometallic complexes and catalysts. The aminophenyl group can be further functionalized to tune the steric and electronic properties of the resulting metal complex, which can influence its catalytic activity.
While specific examples of this compound in organocatalysis are not widely reported, the broader class of NOTA derivatives has been investigated for catalytic applications. researchgate.net For instance, NOTA itself has been studied as a potential inhibitor for metallo-beta-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.gov In combination with the antibiotic meropenem, NOTA was shown to restore its efficacy against MBL-producing bacteria. nih.gov This suggests a potential role for NOTA-based compounds in modulating the activity of metalloenzymes.
The field of organocatalysis often utilizes small organic molecules to catalyze chemical reactions. unige.ch The chiral center in the backbone of some commercially available p-NH2-Bn-NOTA variants could be exploited in asymmetric catalysis, a field that heavily relies on chiral ligands and catalysts. mdpi.comdiva-portal.org
Development as a Component for Sensing Probes or Chemosensors
The development of fluorescent and colorimetric sensors for the detection of specific analytes is a burgeoning field of research. nih.govmdpi.comrsc.org The structure of this compound is well-suited for the design of such sensors. The NOTA moiety can serve as a selective recognition site for metal ions, while the aminophenyl group can act as a signaling unit or a point of attachment for a fluorophore or chromophore.
The general principle behind such a sensor would involve a change in the photophysical properties of the molecule upon binding of a target analyte to the NOTA chelator. This change could be a "turn-on" or "turn-off" of fluorescence, or a shift in the absorption or emission wavelength. acs.org For example, a luminescent terbium(III) complex based on a NOTA platform has been developed as a "turn-off" sensor for copper ions. acs.org
The aminophenyl group in this compound provides a convenient handle for chemical modification. It can be diazotized and coupled with various aromatic compounds to create azo dyes, which often exhibit interesting photochromic or solvatochromic properties, making them suitable for colorimetric sensing applications.
Investigation of Photophysical Properties for Optoelectronic Applications
The photophysical properties of organic molecules are central to their application in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgmdpi.comcsic.es While the specific photophysical properties of this compound have not been extensively detailed in the literature, its structural components suggest potential for interesting optical and electronic behavior.
The aminophenyl group is an electron-donating moiety that can be part of a larger π-conjugated system. By coupling this compound with other aromatic systems, it may be possible to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key aspect in the design of materials for optoelectronics. d-nb.infounirioja.es The incorporation of a metal ion into the NOTA chelator could also be used to modulate the photophysical properties, potentially leading to phosphorescent materials which are of great interest for high-efficiency OLEDs. Research on related nitrogen-containing polycyclic aromatic hydrocarbons has shown that their optoelectronic properties can be tuned through chemical modification. acs.org
Role as a Precursor or Intermediate in the Synthesis of Other Complex Molecules
One of the most prominent applications of this compound is as a bifunctional precursor for the synthesis of more complex molecules, particularly in the field of radiopharmaceuticals. medchemexpress.comnih.govualberta.ca The aminophenyl group serves as a reactive handle for covalent attachment to biologically active molecules such as peptides, antibodies, or nanoparticles, while the NOTA moiety is used to chelate a radionuclide for imaging or therapeutic purposes. medchemexpress.comnih.govbiosyn.com
For example, p-NH2-Bn-NOTA has been conjugated to an anti-GD2 antibody (ch14.18) for the purpose of positron emission tomography (PET) imaging of melanoma. nih.gov The conjugation is typically achieved by activating the carboxylic acid groups on the antibody and reacting them with the amine of the NOTA derivative. nih.gov In another approach, the amino group of p-NH2-Bn-NOTA can be converted into a diazonium salt, which can then be used for "tyrosine-click" chemistry to label proteins. ualberta.caualberta.ca
The compound also serves as a starting material for the synthesis of other bifunctional chelators. For instance, p-NH2-Bn-NOTA has been reacted with maleimide (B117702) derivatives containing a reactive N-hydroxysuccinimide (NHS) ester to form amide-bound products, creating NOTA-maleimide chelators for site-specific bioconjugation. mdpi.com
Applications in Surface Chemistry or Coating Technologies
The ability of this compound to be covalently linked to other molecules and its strong affinity for metal ions make it a useful tool in surface chemistry and for the development of functional coatings. researchgate.netscispace.com
A significant application in this area is the surface modification of nanoparticles. In one study, iron oxide nanoparticles (IONPs) were coated with a comb-like polymer that was conjugated with p-NH2-Bn-NOTA. researchgate.net This surface modification served two purposes: it rendered the hydrophobic nanoparticles water-soluble and it provided a means to chelate 18F-aluminum fluoride (B91410) for PET imaging. researchgate.net This approach highlights the potential for using this compound to create multifunctional nanoparticle-based probes for biomedical applications.
The aminophenyl group can also be used to graft the molecule onto surfaces that have been functionalized with complementary reactive groups, such as carboxylic acids or epoxides. This would allow for the creation of surfaces with a high density of metal-chelating sites, which could be used for applications such as affinity chromatography, heterogeneous catalysis, or as sensors.
Future Research Directions and Challenges for 2 4 Aminophenyl Methyl Nota Research
Development of More Efficient and Sustainable Synthetic Routes
Current Synthetic Approaches and Their Limitations:
| Synthetic Strategy | Advantages | Limitations |
| Multi-step solution-phase synthesis | Well-established, allows for purification of intermediates. | Time-consuming, often requires protection/deprotection steps, may result in low overall yields. |
| Solid-phase peptide synthesis (SPPS) integration | Simplifies purification, allows for direct integration into peptide synthesis. | Can be expensive, may have lower yields for the chelator assembly part. |
Future research will likely focus on several key areas to improve upon these methods:
Novel Catalytic Systems: The development of novel catalysts for C-H bond functionalization could offer a more direct route to introducing the (4-aminophenyl)methyl group onto the NOTA (B1194304) backbone, bypassing more complex multi-step procedures rsc.org.
Flow Chemistry: The implementation of continuous flow chemistry could offer better control over reaction parameters, leading to higher yields, improved purity, and easier scalability.
Discovery of Novel Reactivity Pathways and Transformations
The aminophenyl group of 2-((4-Aminophenyl)methyl)nota serves as a versatile handle for conjugation to biomolecules. While standard conjugation methods are well-established, future research is expected to uncover novel reactivity pathways and transformations to create more sophisticated and effective bioconjugates.
Emerging Bioconjugation Strategies:
| Conjugation Chemistry | Description | Potential Advantages |
| Bioorthogonal Ligation | Reactions that occur in biological systems without interfering with native biochemical processes. | High specificity, can be performed in complex biological media. |
| Enzyme-Mediated Ligation | The use of enzymes to catalyze the formation of a covalent bond between the chelator and a biomolecule. | High selectivity and efficiency under mild conditions. |
| Click Chemistry | A class of biocompatible reactions that are rapid, high-yielding, and produce minimal byproducts. | Versatile and can be used for a wide range of biomolecules. |
Future research in this area will likely explore:
Site-Specific Conjugation: Developing methods for the precise attachment of this compound to a specific site on a protein or antibody. This is crucial for preserving the biological activity of the targeting molecule nih.gov.
Post-Synthetic Modification: Exploring chemical transformations of the aminophenyl group after conjugation to introduce additional functionalities or to modulate the properties of the final conjugate rsc.org. This could involve, for example, converting the amine to a different functional group with unique reactivity.
Multi-Component Reactions: Utilizing the aminophenyl group in multi-component reactions to assemble complex bioconjugates in a single step, improving synthetic efficiency nih.gov.
Exploration of Untapped Application Areas in Diverse Chemical Fields
While the primary application of this compound has been in radiopharmaceuticals for PET imaging and targeted radionuclide therapy, its unique properties suggest potential in other chemical fields medchemexpress.comnih.gov.
Potential Untapped Application Areas:
| Field | Potential Application | Rationale |
| Fluorescent Sensing | Development of fluorescent sensors for metal ions or biological analytes. | The aminophenyl group can be modified with a fluorophore, and the NOTA chelate can bind to a target metal ion, leading to a change in fluorescence rsc.orgmdpi.comrsc.orgyoutube.comnih.gov. |
| Catalysis | Use as a ligand for transition metal catalysts. | The NOTA framework can stabilize a metal center, while the aminophenyl group can be used to immobilize the catalyst on a solid support. |
| Materials Science | Incorporation into polymers or nanomaterials to create functional materials. | The bifunctional nature of the molecule allows it to be incorporated into larger structures, imparting metal-chelating properties. |
Future research will aim to:
Design Novel Sensors: Synthesize derivatives of this compound with tailored photophysical properties for the selective detection of specific analytes.
Develop New Catalytic Systems: Investigate the catalytic activity of metal complexes of this compound in various organic transformations.
Create Functional Materials: Explore the use of this compound as a building block for the synthesis of new materials with applications in areas such as environmental remediation (e.g., for heavy metal capture).
Integration into Interdisciplinary Research Frameworks
The development of theranostics, which combines diagnostic and therapeutic capabilities in a single agent, is a prime example of interdisciplinary research where this compound can play a crucial role. Future progress will depend on even deeper integration across various scientific disciplines.
Key Interdisciplinary Collaborations:
| Disciplines | Collaborative Goal |
| Chemistry & Biology | Designing and synthesizing bioconjugates with optimized biological activity and pharmacokinetic properties. |
| Nuclear Medicine & Oncology | Evaluating the efficacy of radiolabeled conjugates in preclinical and clinical cancer models mdpi.comresearchgate.net. |
| Physics & Engineering | Developing advanced imaging techniques and instrumentation to fully exploit the capabilities of new radiotracers. |
Future interdisciplinary efforts will focus on:
Personalized Medicine: Using imaging data from radiolabeled this compound conjugates to select patients who are most likely to respond to a particular targeted therapy mdpi.com.
Multi-Modal Imaging Agents: Combining the NOTA chelate for nuclear imaging with other imaging modalities, such as fluorescence or magnetic resonance imaging (MRI), to provide a more comprehensive picture of biological processes.
Understanding In Vivo Behavior: Utilizing advanced analytical techniques to study the in vivo stability, metabolism, and biodistribution of these compounds in detail.
Addressing Scalability and Cost-Effectiveness in Synthesis and Application Development
For any promising chemical compound to transition from the laboratory to widespread clinical or commercial use, the challenges of scalability and cost-effectiveness must be addressed. This is particularly true for complex molecules like this compound, especially in the context of radiopharmaceutical production where stringent quality control is required nih.govnih.govyoutube.com.
Challenges in Scalability and Cost-Effectiveness:
| Challenge | Contributing Factors |
| High Cost of Starting Materials | The synthesis of the NOTA macrocycle and functionalized precursors can be expensive. |
| Complex Purification | Multiple chromatographic purification steps are often required, which are difficult to scale up. |
| Stringent Quality Control | The production of radiopharmaceuticals requires adherence to Good Manufacturing Practices (GMP), which adds significant cost and complexity. |
| Radionuclide Availability | The availability and cost of suitable radionuclides for chelation can be a limiting factor. |
Future research and development in this area will need to focus on:
Process Optimization: Systematically optimizing each step of the synthesis to improve yields and reduce the need for costly purification.
Development of Alternative Starting Materials: Investigating more economical routes to the key precursors of this compound.
Automated Synthesis: Developing automated synthesis modules for the production of the chelator and its bioconjugates, which can improve reproducibility and reduce manufacturing costs.
Economic Analysis: Conducting thorough economic analyses early in the development process to identify cost drivers and guide research towards more commercially viable approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
